N-(4-Fluorobenzylidene)aniline
Overview
Description
N-(4-Fluorobenzylidene)aniline is an organic compound with the molecular formula C13H10FN. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 4-fluorobenzylidene group. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Fluorobenzylidene)aniline can be synthesized through a condensation reaction between 4-fluorobenzaldehyde and aniline. The reaction typically involves mixing equimolar amounts of 4-fluorobenzaldehyde and aniline in the presence of an acid catalyst, such as hydrochloric acid, and heating the mixture under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorobenzylidene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: N-(4-Fluorobenzyl)aniline.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(4-Fluorobenzylidene)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzylidene)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various nucleophilic addition reactions. Its biological activity may be attributed to its ability to interact with cellular proteins and enzymes, leading to alterations in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorobenzylidene)-4-fluoroaniline
- N-(4-Fluorophenyl)-3-(trifluoromethyl)benzamide
- 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline
Uniqueness
N-(4-Fluorobenzylidene)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its reactivity and stability, making it a valuable compound in various synthetic and industrial applications .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-phenylmethanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRONVWLCPZXOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5676-81-3 | |
Record name | N-(4-FLUOROBENZYLIDENE)ANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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